N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide
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Overview
Description
N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. The presence of a fluorine atom in the aromatic ring enhances the compound’s stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide typically involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfonic acids or sulfonyl chlorides.
Reduction: Amines or other reduced forms of the sulfonamide.
Scientific Research Applications
N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, thereby increasing its biological activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity effectively.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-methylbenzenesulfonamide
- N-cyclohexyl-4-methylbenzenesulfonamide
- N-fluorobenzenesulfonimide
Uniqueness
N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide stands out due to the presence of both a cyclohexyl group and a fluorine atom. This combination enhances its stability and biological activity compared to similar compounds. The cyclohexyl group provides steric hindrance, which can improve the compound’s selectivity towards specific targets.
Properties
Molecular Formula |
C13H18FNO2S |
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Molecular Weight |
271.35 g/mol |
IUPAC Name |
N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H18FNO2S/c1-10-9-11(14)7-8-13(10)18(16,17)15-12-5-3-2-4-6-12/h7-9,12,15H,2-6H2,1H3 |
InChI Key |
FOFBYKAVJVMDQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2CCCCC2 |
Origin of Product |
United States |
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